(1R,2R,3R,5S)-(-)-Isopinocampheylamine
Overview
Description
(1R,2R,3R,5S)-(-)-Isopinocampheylamine is a chiral amine derived from the bicyclic monoterpene pinene. It is known for its unique stereochemistry and is widely used in asymmetric synthesis as a chiral auxiliary or ligand. This compound is particularly valued in the field of organic chemistry for its ability to induce chirality in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3R,5S)-(-)-Isopinocampheylamine typically involves the reduction of (1R,2R,3R,5S)-(-)-Isopinocampheol. One common method is the hydroboration-oxidation reaction, where (1R,2R,3R,5S)-(-)-Isopinocampheol is treated with borane followed by oxidation with hydrogen peroxide to yield the desired amine .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydroboration-oxidation processes. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for use in pharmaceutical and fine chemical industries.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,3R,5S)-(-)-Isopinocampheylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include chiral amines, ketones, and various substituted derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals.
Scientific Research Applications
(1R,2R,3R,5S)-(-)-Isopinocampheylamine has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: Employed in the synthesis of biologically active molecules, including natural products and pharmaceuticals.
Medicine: Utilized in the development of chiral drugs, enhancing their efficacy and reducing side effects.
Industry: Applied in the production of fine chemicals and agrochemicals, where chirality is crucial for activity.
Mechanism of Action
The mechanism by which (1R,2R,3R,5S)-(-)-Isopinocampheylamine exerts its effects is primarily through its ability to induce chirality in chemical reactions. It acts as a chiral ligand or auxiliary, coordinating with metal catalysts or reacting with substrates to produce enantiomerically enriched products. The molecular targets and pathways involved include various enzymes and receptors that recognize and interact with chiral molecules.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R,3R,5S)-(-)-Isopinocampheol
- (1R,2R,3S,5R)-(-)-Pinanediol
- (1S,2S,3R,5S)-(+)-Pinanediol
Uniqueness
(1R,2R,3R,5S)-(-)-Isopinocampheylamine is unique due to its specific stereochemistry, which makes it highly effective in inducing chirality in various chemical reactions. Its ability to form stable complexes with metal catalysts and its versatility in different types of reactions set it apart from other similar compounds.
Properties
IUPAC Name |
(2R,3R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9H,4-5,11H2,1-3H3/t6-,7?,8?,9-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTSZLVPZCTAHZ-MDVIFZSFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C2(C)C)CC1N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](CC2CC1C2(C)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69460-11-3 | |
Record name | (-)-Isopinocampheylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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